molecular formula C14H23NO3 B276025 2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol

2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol

Cat. No. B276025
M. Wt: 253.34 g/mol
InChI Key: WTXNAFZFXVUIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is also known by its chemical name, ICI-118,551, and is commonly used in the study of adrenergic receptors.

Mechanism of Action

The mechanism of action of 2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol involves its selective binding to beta-adrenergic receptors. This binding results in the inhibition of the action of catecholamines such as epinephrine and norepinephrine, which are responsible for activating these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol include the inhibition of cardiac function, vasodilation, and relaxation of smooth muscle. This compound has also been shown to have an effect on glucose metabolism and insulin secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol in lab experiments is its selective binding to beta-adrenergic receptors, which allows for the specific investigation of these receptors in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol in scientific research. One direction is the investigation of its potential therapeutic applications in the treatment of various cardiovascular and metabolic disorders. Another direction is the development of more selective and potent beta-adrenergic receptor blockers based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects.
In conclusion, 2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol is a valuable compound in scientific research for its selective binding to beta-adrenergic receptors and its various biochemical and physiological effects. Its use in lab experiments has provided valuable insights into the role of adrenergic receptors in various physiological processes, and there are several promising future directions for its continued use in scientific research.

Synthesis Methods

The synthesis of 2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol involves the reaction of 2-methoxyphenol with isobutylamine and formaldehyde. The resulting product is then further reacted with epichlorohydrin to obtain the final compound.

Scientific Research Applications

2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol is commonly used in scientific research for its ability to selectively block beta-adrenergic receptors. This compound has been used in various studies to investigate the role of adrenergic receptors in various physiological processes such as cardiac function, blood pressure regulation, and smooth muscle contraction.

properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

2-[2-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C14H23NO3/c1-11(2)9-15-10-12-4-5-13(18-7-6-16)14(8-12)17-3/h4-5,8,11,15-16H,6-7,9-10H2,1-3H3

InChI Key

WTXNAFZFXVUIHO-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=CC(=C(C=C1)OCCO)OC

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OCCO)OC

Origin of Product

United States

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